molecular formula C16H21N3O2S B11367924 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

Cat. No.: B11367924
M. Wt: 319.4 g/mol
InChI Key: WRBCBHWRTMUQGP-UHFFFAOYSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is an organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the alkylation of 2-isopropyl-5-methylphenol with a suitable alkyl halide under basic conditions to form the phenoxy intermediate.

    Thiadiazole Ring Formation: The next step is the synthesis of the 3-methyl-1,2,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and the thiadiazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
  • 2-(2-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

Uniqueness

The presence of both the isopropyl and methyl groups on the phenoxy ring in 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

InChI

InChI=1S/C16H21N3O2S/c1-9(2)13-7-6-10(3)8-14(13)21-11(4)15(20)18-16-17-12(5)19-22-16/h6-9,11H,1-5H3,(H,17,18,19,20)

InChI Key

WRBCBHWRTMUQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=NC(=NS2)C

Origin of Product

United States

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